N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, N-[1-(3,4-dimethoxyphenyl)ethyl]but-2-ynamide , is derived from its parent structure, but-2-ynamide (CH₃C≡C-C(=O)-NH₂), and the substituent 1-(3,4-dimethoxyphenyl)ethyl. The substituent is an ethyl group attached to the nitrogen atom, with a 3,4-dimethoxy-substituted aromatic ring. The systematic identification follows:
- But-2-ynamide : A four-carbon chain with a terminal alkyne and an amide group.
- 1-(3,4-Dimethoxyphenyl)ethyl : A phenyl ring substituted with methoxy groups at positions 3 and 4, connected via a methyl group to the nitrogen atom.
The molecular formula is C₁₄H₁₇NO₃ , with a molecular weight of 247.29 g/mol .
Table 1: Key Molecular Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| CAS Number | 2286535-18-8 |
| SMILES | CC#CC(=O)NC(C)C1=CC(=C(C=C1)OC)OC |
Molecular Geometry and Conformational Analysis
The compound’s geometry is dominated by two key structural elements:
- But-2-ynamide backbone : The alkyne (C≡C) and amide (C=O-NH) groups enforce linear and planar geometries, respectively.
- 3,4-Dimethoxyphenyl group : Electron-donating methoxy groups at positions 3 and 4 stabilize the aromatic ring through resonance and inductive effects.
Key Geometric Features :
- Alkyne Bond : The C≡C bond length is approximately 118–121 pm , shorter than C=C bonds (~134 pm) due to sp hybridization .
- Amide Group : The C=O bond length is ~120–125 pm, with the carbonyl oxygen participating in resonance with the NH group .
- Aromatic Substitution : The 3,4-dimethoxy arrangement creates a planar, electron-rich aromatic system, enabling π-π stacking interactions.
Conformational Flexibility :
- The ethyl linker between the aromatic ring and the nitrogen atom allows limited rotational freedom.
- The alkyne’s linear geometry restricts conformational isomerism, while the amide group’s planarity minimizes steric hindrance.
Crystallographic Data and Solid-State Arrangement
While specific crystallographic data for this compound are not publicly available, insights can be drawn from analogous ynamides. For example:
- Packing Motifs : Ynamides often form hydrogen-bonded networks via the amide NH and carbonyl groups .
- Intercrystalline Interactions : The electron-rich aromatic ring may engage in π-stacking with adjacent molecules, stabilizing the crystal lattice.
Hypothetical Solid-State Model :
| Feature | Description |
|---|---|
| Hydrogen Bonding | NH···O=C interactions between adjacent molecules |
| π-Stacking | Parallel alignment of 3,4-dimethoxyphenyl rings |
| Alkyne Orientation | Linear C≡C axis aligned orthogonally to the aromatic plane |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key Absorption Bands :
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2100–2150 | C≡C stretch (alkyne) |
| 1650–1680 | C=O stretch (amide) |
| 2800–2950 | C-H stretches (CH₃, CH₂) |
| 1200–1300 | C-O-C (methoxy groups) |
The alkyne C≡C stretch is intense and diagnostic, while the amide C=O peak is broadened due to resonance and hydrogen bonding .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- δ 7.2–7.8 ppm : Aromatic protons (meta-substituted ring).
- δ 3.8–3.9 ppm : Methoxy groups (singlet, 6H).
- δ 2.5–2.7 ppm : Ethyl CH₂ adjacent to nitrogen.
- δ 1.2–1.5 ppm : Terminal CH₃ group (triplet).
¹³C NMR :
- δ 160–170 ppm : Carbonyl carbon (C=O).
- δ 150–155 ppm : Aromatic carbons (C-OCH₃).
- δ 90–100 ppm : Alkyne carbons (C≡C).
Mass Spectrometry (MS)
Key Fragmentation Pathways :
| m/z (relative intensity) | Fragment |
|---|---|
| 247 [M⁺] | Molecular ion |
| 207 | Loss of CO (C=O-NH₂) |
| 165 | 3,4-Dimethoxyphenyl ethyl |
The molecular ion peak at m/z 247 confirms the molecular formula. Fragmentation patterns align with alkyne and amide bond cleavage .
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]but-2-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-5-6-14(16)15-10(2)11-7-8-12(17-3)13(9-11)18-4/h7-10H,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSJGTLQPDOLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide typically involves the reaction of 3,4-dimethoxyphenethylamine with but-2-ynoic acid or its derivatives under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide serves as a versatile building block in organic synthesis. Its unique structure allows for diverse reactivity patterns, making it suitable for various synthetic transformations.
Synthetic Pathways
- Ynamide Chemistry : The compound can participate in reactions characteristic of ynamides, such as cycloadditions and metal-catalyzed transformations. For instance, it can undergo hexa-dehydro-Diels–Alder (HDDA) cycloadditions, which are valuable for constructing complex cyclic structures .
- Radical Chemistry : Recent studies highlight its potential in radical-mediated reactions, allowing for the formation of various N-heterocycles. This has implications for developing new pharmaceuticals and agrochemicals .
| Reaction Type | Description | Reference |
|---|---|---|
| HDDA Cycloaddition | Formation of cyclic compounds from linear precursors | |
| Radical-mediated transformations | Synthesis of N-heterocycles via radical pathways |
Medicinal Chemistry
The pharmacological potential of this compound is under investigation due to its structural similarities with known bioactive compounds.
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds with similar structural motifs have shown nanomolar activity against HeLa and MDA-MB-231 cell lines .
- Mechanism of Action : The mechanism may involve the inhibition of tubulin polymerization or modulation of histone deacetylase (HDAC) activity, leading to apoptosis in cancer cells.
| Cell Line | IC50 (nM) | Compound Type | Reference |
|---|---|---|---|
| HeLa | 180 | N-hydroxypropiolamide derivatives | |
| MDA-MB-231 | 3100 | N-hydroxypropiolamide derivatives | |
| A549 | 370 | Tubulin-HDAC dual inhibitors |
Materials Science
This compound has potential applications in materials science due to its electronic properties.
Optoelectronic Applications
- Electronic Materials : The compound's unique helical twisted frontier molecular orbitals suggest potential use in optoelectronic devices. Its incorporation into polymer matrices could enhance the performance of organic light-emitting diodes (OLEDs) and solar cells .
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A study investigated the synthesis of various derivatives based on this compound and their biological evaluation against multiple cancer cell lines. The results indicated that specific modifications to the compound's structure significantly enhanced its potency against resistant cancer types.
Case Study 2: Radical Chemistry Innovations
Research focused on the radical chemistry of this compound revealed novel pathways for synthesizing complex molecules that were previously challenging to obtain. This research opened new avenues for synthesizing pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide with analogous benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
Substituent Effects on Lipophilicity (LogP):
- The 3,4-dimethoxy substituents in the target compound reduce LogP (2.1) compared to the 3,4-dichloro analog (LogP 3.5), reflecting lower lipophilicity due to the electron-donating methoxy groups. Chloro substituents, being electron-withdrawing, enhance LogP and may improve membrane permeability but increase bioaccumulation risks .
- The 3,4-dimethyl variant (LogP 2.8) shows intermediate lipophilicity, suggesting that methyl groups balance solubility and permeability better than chloro or methoxy substituents .
Biological Activity: The 3,4-dichloro analog is associated with agrochemical applications (herbicidal/fungicidal activity), likely due to its electrophilic aromatic system and stability in hydrophobic environments . The 3,4-dimethoxy derivative is hypothesized to exhibit antioxidant or neuroprotective effects, aligning with studies on methoxy-substituted polyphenols (e.g., resveratrol analogs) that scavenge free radicals .
Metabolic Stability:
- The alkyne group in but-2-ynamide derivatives may improve metabolic stability by resisting oxidative degradation, a trait observed in propargylamine-based pharmaceuticals (e.g., rasagiline) .
Synthetic Accessibility:
- Methoxy and chloro substituents are typically introduced via electrophilic aromatic substitution or Ullmann coupling, whereas the but-2-ynamide chain is synthesized through nucleophilic acyl substitution with propargylamine derivatives .
Biological Activity
N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data and research findings.
Structural Characteristics
This compound is classified as an ynamide, characterized by the presence of a but-2-ynamide group attached to a phenethyl moiety with two methoxy substituents on the aromatic ring. This structure enhances its potential for interaction with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the ynamide backbone : This can be achieved through coupling reactions involving appropriate precursors.
- Introduction of the dimethoxyphenyl group : This step is crucial for enhancing the biological activity of the compound.
- Purification and characterization : The final product is purified and characterized using techniques like NMR and mass spectrometry to confirm its structure.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, notably:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures have shown efficacy against various cancer cell lines. For instance, compounds related to this compound demonstrated significant antiproliferative effects in vitro against cancer cell lines such as HeLa and MDA-MB-231, with IC50 values in the low micromolar range .
- Antimicrobial Activity : The compound is also being investigated for its potential antimicrobial properties. While specific data on this compound is limited, related compounds have shown promising results against bacterial and fungal strains .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. Research is ongoing to elucidate these mechanisms further .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide | Acetamide group | Anticancer activity |
| N-[1-(3,4-Dimethoxyphenyl)ethyl]propionamide | Propionamide group | Antimicrobial properties |
| N-[1-(3,4-Dimethoxyphenyl)ethyl]pent-2-ynamide | Pent-2-ynamide group | Potential anticancer activity |
This table highlights how structural modifications can influence biological activities.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of compounds related to this compound:
- Cell Line Studies : In vitro studies have demonstrated that derivatives with methoxy substitutions exhibit enhanced cytotoxicity against various cancer cell lines. For example, compounds with multiple methoxy groups showed increased potency compared to their mono-substituted counterparts .
- Histone Deacetylase (HDAC) Inhibition : Some related compounds have been evaluated for their ability to inhibit HDAC activity, which is crucial in cancer therapy. Initial findings indicate that certain derivatives exhibit moderate HDAC inhibitory activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide, and how are reaction conditions optimized?
- Synthesis Strategies : The compound can be synthesized via condensation reactions using intermediates such as 2-(3,4-dimethoxyphenyl)ethylamine derivatives. For example, analogous methods involve coupling alkynyl groups with amine-containing aromatic backbones using carbodiimide-based coupling agents .
- Optimization : Orthogonal experimental designs (e.g., varying temperature, solvent polarity, and catalyst loading) are critical. Single-factor and orthogonal experiments (e.g., L9 orthogonal arrays) are used to determine optimal yields, as demonstrated in similar N-ethylpiperazine syntheses .
- Key Parameters :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Solvent | THF, DCM, EtOAc | THF |
| Catalyst (mol%) | 1–5% | 3% |
Q. How is the structural characterization of this compound performed?
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. For structurally related compounds, monoclinic systems (e.g., space group P21/c) with unit cell parameters a = 21.977 Å, b = 12.229 Å, and c = 10.222 Å have been reported .
- Spectroscopic Methods :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm) .
- HRMS : Validates molecular weight (e.g., observed m/z 342.15 for C₁₉H₂₃NO₃⁺) .
- Physicochemical Properties :
| Property | Value | Method |
|---|---|---|
| LogP | 3.46 | HPLC |
| PSA | 69.5 Ų | Computational |
Advanced Research Questions
Q. What are the compound's interactions with biological targets, and how are these mechanisms validated?
- Enzyme Inhibition : Analogous N-substituted benzamides show activity as covalent inhibitors. For example, acrylamide derivatives bind cysteine residues in kinases via Michael addition, validated through kinetic assays (e.g., IC₅₀ determination) and X-ray co-crystallography .
- Receptor Binding : Structural analogs (e.g., dopexamine derivatives) interact with adrenergic receptors. Competitive radioligand binding assays (using ³H-labeled antagonists) quantify affinity (e.g., Ki values in nM ranges) .
Q. How does the compound's stability vary under physiological conditions, and what degradation products are formed?
- Stability Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways. For related compounds, demethylation of methoxy groups occurs under acidic conditions (e.g., 48% HBr reflux), forming catechol derivatives .
- Analytical Monitoring :
| Condition | Degradation Product | Detection Method |
|---|---|---|
| Acidic (pH 1.2) | 3,4-Dihydroxyphenyl derivative | LC-MS/MS |
| Oxidative (H₂O₂) | N-Oxide derivative | HPLC-UV |
Q. What computational models predict the compound's solubility and bioavailability?
- QSAR Models : Use descriptors like LogP, PSA, and molar refractivity. For example, the Yalkowsky equation predicts aqueous solubility (LogS = 0.8 – LogP – 0.01(PSA)) .
- MD Simulations : Solvation free energy calculations (e.g., using AMBER force fields) estimate membrane permeability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
